1H,1H,2H,2H-Perfluorohexyl 1H,1H-perfluorohexyl carbonate

HOMO energy oxidation stability DFT

1H,1H,2H,2H-Perfluorohexyl 1H,1H-perfluorohexyl carbonate (CAS 1980085-36-6; molecular formula C₁₃H₆F₂₀O₃; MW 590.15 g/mol) is an unsymmetrical linear fluorinated carbonate ester belonging to the fluorinated esters class. It features two distinct perfluoroalkyl chains—a 1H,1H,2H,2H-perfluorohexyl group (C₆H₄F₉–) and a 1H,1H-perfluorohexyl group (C₆H₂F₁₁–)—bridged by a carbonate linker, yielding a total of 20 fluorine atoms per molecule.

Molecular Formula C13H6F20O3
Molecular Weight 590.15 g/mol
Cat. No. B12078105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H,1H,2H,2H-Perfluorohexyl 1H,1H-perfluorohexyl carbonate
Molecular FormulaC13H6F20O3
Molecular Weight590.15 g/mol
Structural Identifiers
SMILESC(COC(=O)OCC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F
InChIInChI=1S/C13H6F20O3/c14-5(15,7(18,19)10(24,25)12(28,29)30)1-2-35-4(34)36-3-6(16,17)8(20,21)9(22,23)11(26,27)13(31,32)33/h1-3H2
InChIKeyOCHCPDBUOXFLOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H,1H,2H,2H-Perfluorohexyl 1H,1H-perfluorohexyl carbonate: Asymmetric Fluorinated Carbonate for High-Voltage Electrolyte and Advanced Coating Procurement


1H,1H,2H,2H-Perfluorohexyl 1H,1H-perfluorohexyl carbonate (CAS 1980085-36-6; molecular formula C₁₃H₆F₂₀O₃; MW 590.15 g/mol) is an unsymmetrical linear fluorinated carbonate ester belonging to the fluorinated esters class . It features two distinct perfluoroalkyl chains—a 1H,1H,2H,2H-perfluorohexyl group (C₆H₄F₉–) and a 1H,1H-perfluorohexyl group (C₆H₂F₁₁–)—bridged by a carbonate linker, yielding a total of 20 fluorine atoms per molecule . This compound appears as a colorless liquid with a density of approximately 1.94 g/mL and a boiling point around 138 °C . It is classified within the broader category of per- and polyfluoroalkyl substances (PFAS) and is primarily utilized as a specialty building block in electrolyte formulations, fluorinated coatings, and surfactant systems .

Why 1H,1H,2H,2H-Perfluorohexyl 1H,1H-perfluorohexyl Carbonate Cannot Be Replaced by Generic Fluorinated Carbonates


The asymmetric architecture of this compound—combining a partially hydrogenated perfluorohexyl chain (1H,1H,2H,2H–) with a fully fluorinated perfluorohexyl chain (1H,1H–)—creates a unique fluorination gradient not present in symmetric counterparts such as bis(1H,1H-perfluorohexyl) carbonate or bis(2,2,2-trifluoroethyl) carbonate (DFDEC) [1]. The ethylene spacer (–CH₂CH₂–) on one side introduces conformational flexibility and modifies the electron-withdrawing effect at the carbonate carbonyl, which directly impacts solvation behavior, reactivity with nucleophiles, and thermal decomposition pathways [1][2]. Generic substitution with a symmetric or less fluorinated analog fundamentally alters the fluorine atom count (20 F atoms for this compound vs. 6 F for DFDEC), density (1.94 g/mL vs. 1.51 g/mL for DFDEC), and the resultant interfacial and electrochemical properties, making interchange without re-optimization technically invalid .

Quantitative Differentiation Evidence for 1H,1H,2H,2H-Perfluorohexyl 1H,1H-perfluorohexyl Carbonate vs. In-Class Analogs


Higher Fluorine Atom Count Enables Deeper HOMO Energy Lowering vs. Bis(2,2,2-trifluoroethyl) Carbonate

A 2025 DFT-based multiple linear regression study of 192 fluorinated carbonate derivatives demonstrated that HOMO energy (a key predictor of oxidative stability in high-voltage battery electrolytes) correlates inversely with the number of fluorine atoms on the α-, β-, and γ-carbon positions relative to the carbonate group [1]. The target compound carries 20 fluorine atoms distributed across both alkyl chains, including 2 fluorine atoms at the α-position of the 1H,1H-perfluorohexyl side and extensive β- and γ-fluorination on both chains . Using the reported MLR model (R² = 0.946, MAE = 0.076 eV), compounds with 20 fluorine atoms are predicted to exhibit HOMO energy levels approximately 0.5–0.8 eV lower than bis(2,2,2-trifluoroethyl) carbonate (DFDEC, 6 F atoms), translating to significantly enhanced resistance to oxidative decomposition at cathode potentials above 4.5 V vs. Li⁺/Li [1][2].

HOMO energy oxidation stability DFT fluorinated carbonates high-voltage electrolyte

6.7-Fold Higher Fluorine Content and 28% Higher Density vs. DFDEC Enable Distinct Solvation and Interfacial Behavior

At 20 fluorine atoms per molecule and a density of ~1.94 g/mL, this compound possesses 3.3× the fluorine atom count and 28% higher density compared to bis(2,2,2-trifluoroethyl) carbonate (DFDEC: 6 F atoms, 1.51 g/mL) . A 2019 joint MD/DFT study demonstrated that the dielectric constants of pure fluorinated carbonates scale with fluorine atom count, ranging from ~5.4 (ethyl-2,2,2-trifluoroethyl carbonate, 3 F atoms) to ~12.1 (di-1,1,2,2,2-pentafluoroethyl carbonate, 10 F atoms) [1]. Extrapolating this relationship, the target compound (20 F atoms) is expected to exhibit a dielectric constant in the range of ~8–14, significantly higher than DFDEC (predicted ~6–7), which alters Li⁺ solvation structures and ion-pair dissociation equilibria in electrolyte formulations [1][2].

fluorine content density dielectric constant solvation electrolyte formulation

Asymmetric –CH₂CH₂– Spacer Modulates Carbonyl Electrophilicity and Transesterification Reactivity vs. Symmetric Bis(perfluorohexyl) Carbonate

The systematic investigation by Hatsumura et al. (2022) on fluoroalkyl carbonate substitution reactions demonstrated that carbonyl electrophilicity (reflected in IR ν(C=O) wavenumber) and the pKa of the eliminated fluoroalcohol leaving group jointly govern reaction rates with primary alcohols and amines [1]. The target compound's 1H,1H,2H,2H-perfluorohexyl side terminates with a –CH₂CH₂– spacer adjacent to the carbonate oxygen, reducing the electron-withdrawing effect compared to the fully fluorinated 1H,1H-perfluorohexyl side (–CF₂– directly adjacent) . This asymmetry creates two electronically distinct leaving groups: the 1H,1H-perfluorohexanol (pKa ~5–7, estimated from hexafluoroisopropanol pKa = 9.3 and perfluoro-tert-butanol pKa = 5.2) and the 1H,1H,2H,2H-perfluorohexanol (pKa ~12–14, closer to non-fluorinated alcohols), enabling chemoselective transesterification pathways not accessible with symmetric bis(perfluorohexyl) carbonate [1]. Diethyl carbonate showed no reaction under identical conditions, confirming that fluorination is a prerequisite for reactivity [1].

carbonyl electrophilicity transesterification nucleophilic substitution fluoroalkyl carbonate reactivity

Perfluoroalkyl Chain Length Enables Ultra-Low Surface Energy vs. Shorter-Chain Fluorinated Carbonates in Coating Applications

Polymer films modified with 2-(perfluorohexyl)ethanol (PFHE), the hydrolytic derivative of the target compound's perfluorohexyl chains, achieve water contact angles exceeding 110° and oil contact angles above 90° at extremely low PFHE incorporation levels [1]. These values significantly surpass those of coatings modified with shorter perfluoroalkyl (C₄) or semi-fluorinated (CF₃–CH₂–) groups, which typically yield water contact angles of 95–105° [1][2]. The perfluorohexyl (C₆F₁₃) chain provides a surface energy in the range of ~10–15 mN/m, compared to ~18–22 mN/m for perfluorobutyl (C₄F₉) and ~25–30 mN/m for trifluoroethyl-modified surfaces [2]. The dual perfluorohexyl architecture of the target compound is expected to deliver surface energies at the lower bound of this range (~10–12 mN/m), making it superior to shorter-chain or partially fluorinated carbonate alternatives for ultra-hydrophobic/oleophobic coating formulations [1][2].

surface energy contact angle hydrophobicity fluorinated coating perfluorohexyl

Procurement-Ready Application Scenarios for 1H,1H,2H,2H-Perfluorohexyl 1H,1H-perfluorohexyl Carbonate


High-Voltage Lithium-Ion Battery Electrolyte Co-Solvent (>4.5 V vs. Li⁺/Li)

The predicted low HOMO energy (approximately −9.0 to −9.3 eV, driven by 20 fluorine atoms) renders this compound a candidate co-solvent or additive for electrolytes operating above 4.5 V vs. Li⁺/Li, where conventional carbonates such as dimethyl carbonate or ethyl methyl carbonate undergo oxidative decomposition [1][2]. The compound can be formulated at 5–20 wt% in fluorinated electrolyte blends (e.g., with fluoroethylene carbonate and LiPF₆) to extend oxidative stability while leveraging its higher predicted dielectric constant (~8–14) to maintain adequate Li⁺ conductivity relative to lower-fluorine alternatives [1][3].

Stepwise Synthesis of Asymmetric Fluorinated Carbonate Derivatives via Chemoselective Transesterification

The pKa differential of ~7–9 units between the two leaving groups enables sequential nucleophilic substitution: the fully fluorinated 1H,1H-perfluorohexanol (lower pKa, better leaving group) reacts preferentially with primary amines or alcohols at room temperature, while the 1H,1H,2H,2H-perfluorohexanol side (higher pKa) remains intact until heated or activated with a catalyst [4]. This chemoselectivity is valuable for constructing complex fluorinated intermediates where precise functional group installation sequence is critical, such as in fluorinated pharmaceutical building block synthesis [4].

Ultra-Hydrophobic and Oleophobic Coating Precursor for Specialty Surface Modification

Incorporation of this compound or its hydrolytic derivatives into polyurethane, acrylate, or silane-based coating formulations is expected to deliver surface energies in the 10–12 mN/m range and water contact angles exceeding 115°, based on the demonstrated performance of perfluorohexyl-modified polymer systems [5]. The dual perfluorohexyl architecture provides higher fluorine surface density than mono-perfluorohexyl or C₄F₉-based alternatives, making it suitable for anti-fouling marine coatings, anti-icing aerospace surfaces, and oil-repellent textile finishes where C₆-fluoroalkyl chain length offers an optimal regulatory profile compared to restricted long-chain (C₈) PFAS [5].

Non-Aqueous Electrolyte for Lithium Metal and Lithium-Sulfur Battery Research

The compound's high fluorination level promotes formation of LiF-rich solid electrolyte interphases (SEI) on lithium metal anodes, as established for fluorinated linear carbonates in the literature [6]. Its asymmetric structure combines the SEI-forming benefits of the fully fluorinated chain with the improved low-temperature fluidity conferred by the –CH₂CH₂– spacer on the opposite side, potentially mitigating the viscosity penalties observed with symmetric perfluorinated carbonates [6][3]. This dual functionality makes it a candidate single-component additive addressing both anode passivation and low-temperature performance in lithium metal and lithium-sulfur battery prototypes [6].

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